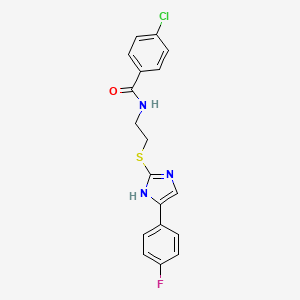

![molecular formula C8H3ClN2O B2881464 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile CAS No. 220992-47-2](/img/structure/B2881464.png)

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile

Overview

Description

“7-Chloro-furo[3,2-B]pyridine-2-carbonitrile” is a chemical compound with the formula C₈H₃ClN₂O . It is a molecular structure that has been used in various research and development applications .

Molecular Structure Analysis

The molecular formula of “7-Chloro-furo[3,2-B]pyridine-2-carbonitrile” is C₈H₃ClN₂O . It has an average mass of 178.575 Da and a monoisotopic mass of 177.993393 Da .Scientific Research Applications

Organic Synthesis

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile serves as a versatile building block in organic synthesis. It’s particularly useful in constructing complex molecules due to its reactive sites which allow for various substitutions and transformations. For example, it can be used to synthesize pyrano[2,3-h]coumarin derivatives, which are of interest due to their potential biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the asymmetric construction of enantioenriched furo[2,3-b]pyridines. These structures are significant because they can be further converted into complex heterocycles, which are often found in pharmacologically active molecules .

Pharmacology

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile is utilized in pharmacological research, particularly in the synthesis of polysubstituted 2-amino-4H-pyrans. These compounds have been studied for their diverse pharmacological properties, which include potential therapeutic applications .

Chemical Research

This chemical is also used in broader chemical research, including the development of new methodologies for synthesizing heterocyclic compounds. Its unique structure makes it a candidate for creating novel reactions and discovering new properties of chemical compounds .

Nanotechnology

While direct applications in nanotechnology are not explicitly mentioned in the search results, the compound’s role in the synthesis of complex organic molecules suggests potential use in creating nano-scale materials. These materials could have applications in various high-tech industries, including electronics and pharmaceuticals .

Materials Science

In materials science, 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile could be involved in the synthesis of new materials with unique properties. Its molecular structure may contribute to the development of advanced materials for use in biomedicine, electronics, and energy storage.

Safety and Hazards

properties

IUPAC Name |

7-chlorofuro[3,2-b]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOYTILPUAPWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(OC2=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)

![N-(4-bromophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2881388.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)

![2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2881392.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)

![N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2881396.png)

![N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2881398.png)

![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)

![5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2881404.png)